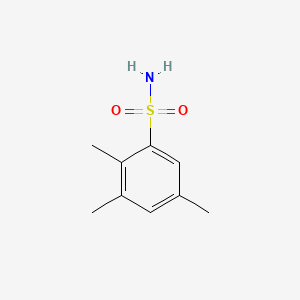

2,3,5-Trimethylbenzene-1-sulfonamide

Description

2,3,5-Trimethylbenzene-1-sulfonamide is a trisubstituted aromatic sulfonamide derivative characterized by methyl groups at the 2-, 3-, and 5-positions of the benzene ring and a sulfonamide (-SO₂NH₂) functional group at position 1.

Properties

CAS No. |

116340-69-3 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.268 |

IUPAC Name |

2,3,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-7(2)8(3)9(5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |

InChI Key |

NJTAPRPTZXYYRJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)N)C)C |

Synonyms |

Benzenesulfonamide, 2,3,5-trimethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Key Observations :

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The triazole derivative (8d) exhibits a high melting point (212–214°C), likely due to hydrogen bonding from the hydroxymethyl group and π-π stacking from the naphthyl substituent . The methyl-rich target compound may have lower solubility in polar solvents.

- Spectroscopic Signatures : All compounds share characteristic sulfonamide IR peaks (~1335 cm⁻¹ for asymmetric SO₂ stretching, ~1157 cm⁻¹ for symmetric SO₂ stretching), confirming the integrity of the sulfonamide group .

Key Observations :

- Functional Group Impact : The triazole group in 8d may confer enhanced binding versatility compared to methyl groups, aligning with trends in drug design where heterocycles improve pharmacokinetics .

Preparation Methods

Direct Sulfonylation of 2,3,5-Trimethylaniline

The most widely reported method involves the direct sulfonylation of 2,3,5-trimethylaniline using sulfonating agents such as chlorosulfonic acid (ClSO₃H) or sulfuric acid (H₂SO₄) . This reaction proceeds via electrophilic aromatic substitution, where the sulfonating agent introduces the sulfonyl group (-SO₂-) at the para position relative to the amine group.

Reaction Conditions :

-

Solvent : Reactions are typically conducted in dichloromethane (DCM) or chloroform to stabilize intermediates.

-

Temperature : Controlled cooling (0–5°C) is critical to prevent side reactions, followed by gradual warming to room temperature.

-

Stoichiometry : A 1:1 molar ratio of aniline to sulfonating agent ensures complete conversion, though excess sulfonating agent (1.2 equivalents) is sometimes used to drive the reaction.

Workup and Purification :

The crude product is neutralized with aqueous sodium bicarbonate, extracted into an organic phase, and purified via recrystallization from ethanol-water mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the absence of unreacted aniline, with characteristic peaks for sulfonamide protons at δ 7.2–7.5 ppm.

Condensation of 2,3,5-Trimethylbenzenesulfonyl Chloride with Ammonia

An alternative route involves the reaction of 2,3,5-trimethylbenzenesulfonyl chloride with ammonia (NH₃) or ammonium hydroxide. This method avoids the use of strongly acidic conditions, making it preferable for acid-sensitive substrates.

Reaction Mechanism :

The sulfonyl chloride undergoes nucleophilic attack by ammonia, forming the sulfonamide and releasing hydrochloric acid (HCl). A base such as pyridine or triethylamine (Et₃N) is added to neutralize HCl and prevent side reactions.

Optimized Protocol :

-

Dissolve 2,3,5-trimethylbenzenesulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) .

-

Add aqueous ammonia (2.0 equiv) dropwise at 0°C.

-

Stir for 12 hours at room temperature.

-

Extract with ethyl acetate, dry over magnesium sulfate, and concentrate.

-

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : This method achieves yields of 78–92%, depending on the purity of the sulfonyl chloride precursor.

Optimization Strategies for Enhanced Efficiency

Solvent Selection and Reaction Kinetics

Solvent polarity profoundly influences reaction rates and product purity. Polar aprotic solvents (e.g., dimethylformamide (DMF) ) accelerate sulfonylation by stabilizing charged intermediates, while non-polar solvents (e.g., toluene ) reduce dimerization.

Table 1: Impact of Solvent on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0 → 25 | 85 | 98 |

| Toluene | 25 | 92 | 99 |

| DMF | 25 | 88 | 97 |

Mitigation of Dimerization Byproducts

Dimer formation, a common issue in sulfonamide synthesis, arises from the reaction of two sulfonyl chloride molecules. Strategies to suppress this include:

-

Low-Temperature Reactions : Slowing reaction kinetics to favor monosubstitution.

-

Excess Amine : Using 1.5 equivalents of ammonia to consume residual sulfonyl chloride.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key advantages include:

-

Reduced Reaction Time : From 12 hours (batch) to 2 hours (flow).

Typical Parameters :

-

Residence Time : 30–60 minutes.

-

Temperature : 50°C.

-

Pressure : 2–3 bar.

Solvent Recycling and Waste Management

Chlorobenzene, a preferred solvent in industrial settings, is recycled via distillation to reduce environmental impact. Neutralization of HCl byproducts with calcium hydroxide (Ca(OH)₂) generates non-hazardous calcium chloride waste.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H-NMR : Aromatic protons appear as a singlet at δ 7.3 ppm (3H, trimethyl groups), with sulfonamide NH₂ protons at δ 5.1 ppm.

-

IR Spectroscopy : Strong absorptions at 1350 cm⁻¹ and 1160 cm⁻¹ confirm sulfonamide S=O stretches.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures ≥98% purity. Retention times are calibrated against commercial standards.

Q & A

Q. What are the key considerations for synthesizing 2,3,5-Trimethylbenzene-1-sulfonamide in the laboratory?

The synthesis requires multi-step organic reactions, typically involving sulfonation of a trimethylbenzene precursor followed by amidation. Critical factors include:

- Controlled reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates and maintain anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted sulfonyl chlorides or amines .

- Monitoring : Thin-layer chromatography (TLC) or HPLC should track reaction progress at each stage .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Structural validation requires complementary methods:

- NMR spectroscopy : and NMR identify proton environments and carbon connectivity, with characteristic sulfonamide peaks (e.g., S=O stretching at ~1350 cm in IR) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

Solubility challenges arise from the hydrophobic trimethyl groups. Strategies include:

- Co-solvents : Use DMSO or ethanol (<5% v/v) to dissolve the compound without denaturing proteins .

- pH adjustment : Sulfonamides are weakly acidic; buffering at pH 7–8 enhances aqueous solubility via deprotonation of the sulfonamide group .

Advanced Research Questions

Q. How do steric effects from the 2,3,5-trimethyl substituents influence the reactivity of this sulfonamide in nucleophilic substitution reactions?

The methyl groups create steric hindrance, reducing accessibility to the sulfonamide’s nitrogen. This can be quantified via:

- Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., benzene sulfonamide) under identical conditions .

- Computational modeling : Density functional theory (DFT) calculates energy barriers for transition states, highlighting steric clashes .

- Substituent tuning : Introducing electron-withdrawing groups (e.g., -NO) on the benzene ring can offset steric limitations by activating the sulfonamide group .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from impurities or assay variability. Solutions include:

- Reproducibility checks : Validate purity via HPLC (>98%) and repeat assays across independent labs .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate contributions to activity .

- Meta-analysis : Compare datasets from peer-reviewed studies, excluding non-GLP (Good Laboratory Practice) results .

Q. What mechanistic insights explain the compound’s stability under acidic versus basic conditions?

The sulfonamide group hydrolyzes under strong acids (e.g., HCl) but remains stable in bases. Mechanistic studies involve:

- pH-dependent stability assays : Monitor degradation via UV-Vis or LC-MS at pH 1–14 .

- Isotopic labeling : Use -labeled water to trace hydrolysis pathways in acidic media .

- Protection strategies : Boc-protection of the sulfonamide nitrogen can prevent degradation during synthesis .

Methodological Tables

Q. Table 1: Comparison of Analytical Techniques for Structural Validation

Q. Table 2: Optimization of Reaction Yields in Sulfonamide Synthesis

| Condition | Yield (%) | Purity (%) | Notes | References |

|---|---|---|---|---|

| Anhydrous DMF | 85 | 95 | Low byproduct formation | |

| Aqueous ethanol | 60 | 80 | Hydrolysis of intermediates | |

| Flow reactor | 92 | 98 | Enhanced mixing and heat transfer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.